4,8-Dibromoquinoline
Overview
Description
4,8-Dibromoquinoline is a useful research compound. Its molecular formula is C9H5Br2N and its molecular weight is 286.95 g/mol. The purity is usually 95%.
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Mechanism of Action
Quinolines are a class of organic compounds with a wide range of biological activities. They are often used in medicinal chemistry due to their diverse pharmacological properties such as antimalarial, antibacterial, antifungal, anticonvulsant, anti-inflammatory, antiprotozoal, anticholinesterase, and antiviral activities . Some quinoline derivatives have also been found to have anticancer properties .
Target of Action
The targets of quinolines can vary widely depending on the specific compound and its functional groups. Some quinolines target enzymes such as topoisomerases, which are involved in DNA replication and transcription .
Mode of Action
The mode of action of quinolines also depends on the specific compound. Some quinolines inhibit the function of their target enzymes, while others may interact with cell receptors or other cellular components .
Biochemical Pathways
Quinolines can affect various biochemical pathways. For example, some quinolines can interfere with DNA synthesis by inhibiting topoisomerases, leading to cell death .
Result of Action
The molecular and cellular effects of quinolines can include inhibition of enzyme activity, disruption of DNA synthesis, and induction of cell death .
Biochemical Analysis
Biochemical Properties
4,8-Dibromoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been found to exhibit potent antifungal and antivirulence activity by targeting metal ion homeostasis . Specifically, this compound interacts with enzymes and proteins involved in metal ion regulation, such as cox17, ssa1, and aft2, which are related to copper and iron ion homeostasis . These interactions disrupt the normal functioning of these enzymes and proteins, leading to the inhibition of fungal growth and virulence.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the expression of key virulence factors in Candida albicans, such as hyphae and biofilm formation . This inhibition is crucial for preventing the invasion of host tissues and the subsequent damage to mucosal epithelia. Additionally, this compound’s impact on metal ion homeostasis affects cellular metabolism by altering the availability of essential metal ions required for various metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by binding to specific enzymes and proteins involved in metal ion regulation, thereby inhibiting their activity . The inhibition of these enzymes leads to a disruption in metal ion homeostasis, which is essential for the survival and virulence of fungal pathogens. Furthermore, this compound’s ability to interfere with gene expression results in the downregulation of virulence factors, further contributing to its antifungal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained antifungal activity . Prolonged exposure to this compound may lead to its gradual degradation, which could affect its efficacy. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antifungal activity without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, including acute toxicity and damage to vital organs. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for adverse effects. Threshold effects and dose-response relationships should be carefully studied to ensure the safe and effective use of this compound in animal models.
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. This compound’s impact on metabolic flux and metabolite levels is closely related to its role in metal ion homeostasis By disrupting the normal functioning of enzymes involved in metal ion regulation, this compound affects the overall metabolic balance within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s localization and accumulation are critical factors that determine its efficacy and potential side effects . Studies have shown that this compound is transported across cellular membranes and distributed to specific cellular compartments where it exerts its effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence the subcellular localization of this compound, thereby affecting its efficacy. Detailed studies on the subcellular distribution and localization of this compound are necessary to fully understand its mode of action and optimize its use in biochemical research.
Properties
IUPAC Name |
4,8-dibromoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJMYWNYBSIPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653681 | |
Record name | 4,8-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-31-0 | |
Record name | Quinoline, 4,8-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.